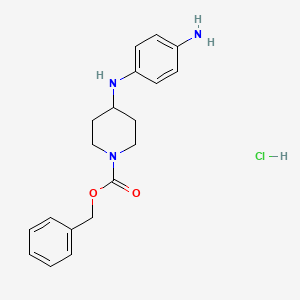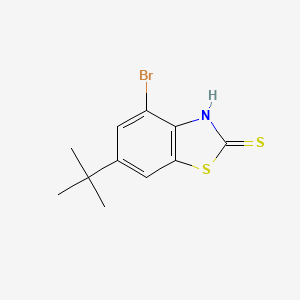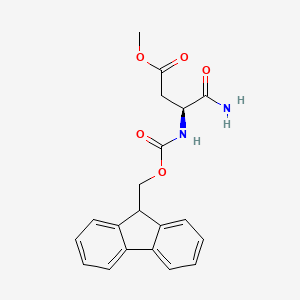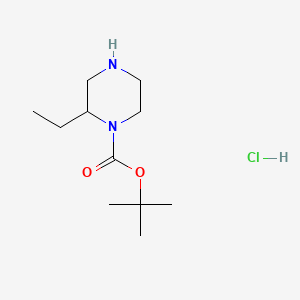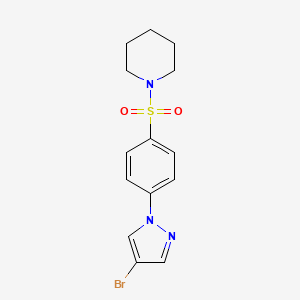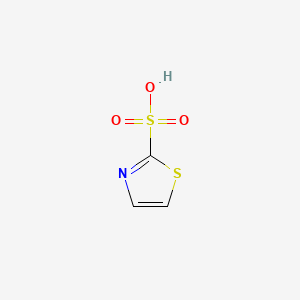
Thiazole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole-2-sulfonic acid is a chemical compound with the molecular formula C3H3NO3S2. It has an average mass of 165.191 Da and a monoisotopic mass of 164.955429 Da .
Synthesis Analysis
Thiazole compounds have been synthesized for various purposes, including as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . An efficient method for the synthesis of 2-thiazoleacetic acid involves the use of N-sulfonyl amidines . Another study reported the synthesis of 4-(4-substitutedphenyl)-2-[2-[4-(ethyl/phenyl)cyclohexylidene] hydrazinyl]thiazole derivatives .Molecular Structure Analysis
The molecular structure of Thiazole-2-sulfonic acid consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Thiazole compounds have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The thiazole ring is a significant platform in a number of medicinally relevant molecules .Physical And Chemical Properties Analysis
Thiazole-2-sulfonic acid has an average mass of 165.191 Da and a monoisotopic mass of 164.955429 Da .Scientific Research Applications
Medicinal Chemistry Applications : Thiazole derivatives, including those related to Thiazole-2-sulfonic acid, are significant in medicinal chemistry due to their presence in various natural and synthetic medicinally important compounds. They have shown diverse biological activities, such as antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. Notably, thiazole is a core component of the penicillin nucleus and is integral to certain anticancer drugs (Chhabria et al., 2016).
Photophysical Properties : Research has focused on the synthesis of thiazoles with sulfur-containing functional groups to study their photophysical properties. These studies contribute to understanding the effects of sulfur-containing functional groups on the electronic structures of thiazoles, which is important in applications like fluorescent molecules used in material sciences and biomolecular sensing (Murai, Furukawa, & Yamaguchi, 2018).
Chemical Synthesis and Catalysis : Thiazole derivatives have been synthesized using various methods, including using magnetic nano zirconia–sulfuric acid as a catalyst. This approach provides a rapid and efficient route to thiazole derivatives, indicating its potential in industrial and laboratory chemical synthesis (Nakhaei, 2017).
Application in Dyes and Sensing : Thiazole derivatives have been applied in the dyeing of polyester fabrics, demonstrating good fastness properties. These compounds also exhibit significant antimicrobial activity, highlighting their dual utility in textiles and pharmaceuticals (Gaffer, Fouda, & Khalifa, 2016). Additionally, thiazole sulfonamide-based chemosensors have been developed for zinc sensing, indicating their potential in analytical chemistry (Helal, Kim, & Kim, 2010).
Future Directions
Thiazole derivatives continue to be of interest in the development of various drugs and biologically active agents . The thiazole ring is a significant platform in a number of medicinally relevant molecules, and researchers continue to synthesize compounds containing the thiazole ring with variable substituents as target structures .
properties
IUPAC Name |
1,3-thiazole-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3S2/c5-9(6,7)3-4-1-2-8-3/h1-2H,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYGOLGTZZLECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-2-sulfonic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)
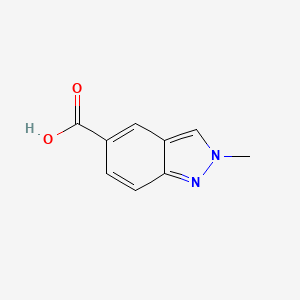
![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)
